![molecular formula C18H17NO3S B4722439 1-(3,5-dimethoxyphenyl)-2-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)ethanone](/img/structure/B4722439.png)
1-(3,5-dimethoxyphenyl)-2-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)ethanone
Overview
Description
1-(3,5-dimethoxyphenyl)-2-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)ethanone, commonly known as DMEMB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the benzothiazole family and has been synthesized using various methods. The purpose of
Mechanism of Action
The mechanism of action of DMEMB is not fully understood. However, it has been proposed that DMEMB exerts its biological activity by interacting with specific molecular targets, such as enzymes and receptors. For example, DMEMB has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that play a role in cancer metastasis.
Biochemical and Physiological Effects
DMEMB has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that DMEMB can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. In vivo studies have shown that DMEMB can inhibit tumor growth in mice and reduce the severity of inflammation in rats.
Advantages and Limitations for Lab Experiments
DMEMB has several advantages for lab experiments. It is relatively easy to synthesize, and its biological activity can be easily assessed using various assays. However, DMEMB has some limitations. It is relatively unstable and can degrade over time, which can affect its biological activity. Additionally, DMEMB is not very water-soluble, which can limit its use in certain applications.
Future Directions
There are several future directions for the study of DMEMB. One direction is to further explore its potential applications in medicinal chemistry, materials science, and optoelectronics. Another direction is to investigate its mechanism of action and identify its molecular targets. Additionally, future studies could focus on developing more stable and water-soluble derivatives of DMEMB to overcome its limitations.
Scientific Research Applications
DMEMB has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and optoelectronics. In medicinal chemistry, DMEMB has been shown to exhibit anticancer, antimicrobial, and anti-inflammatory activities. In materials science, DMEMB has been used as a building block for the synthesis of novel materials such as metal-organic frameworks. In optoelectronics, DMEMB has been used as a fluorescent probe for the detection of metal ions.
properties
IUPAC Name |
(2Z)-1-(3,5-dimethoxyphenyl)-2-(3-methyl-1,3-benzothiazol-2-ylidene)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3S/c1-19-15-6-4-5-7-17(15)23-18(19)11-16(20)12-8-13(21-2)10-14(9-12)22-3/h4-11H,1-3H3/b18-11- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGGPARRCWCPFAU-WQRHYEAKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=CC(=O)C3=CC(=CC(=C3)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN\1C2=CC=CC=C2S/C1=C\C(=O)C3=CC(=CC(=C3)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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